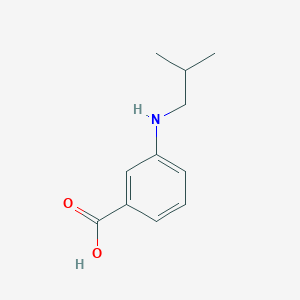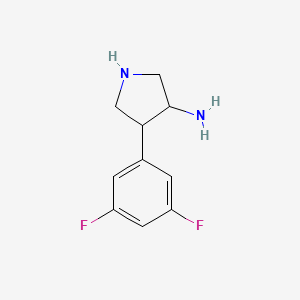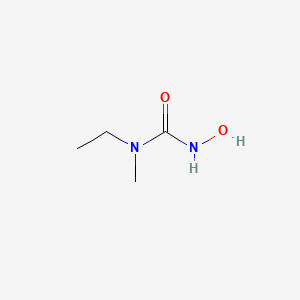
1-Ethyl-3-hydroxy-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-hydroxy-1-methylurea is an organic compound with the molecular formula C4H10N2O2 It is a derivative of urea, characterized by the presence of ethyl, hydroxy, and methyl groups attached to the urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-hydroxy-1-methylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with minimal purification steps.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of ethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in aqueous media, and the product is isolated through filtration and crystallization processes.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-hydroxy-1-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted ureas.
Scientific Research Applications
1-Ethyl-3-hydroxy-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-hydroxy-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent reactions .
Comparison with Similar Compounds
1-Ethyl-3-methylurea: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
1-Hydroxy-1-methylurea: Similar structure but lacks the ethyl group, affecting its solubility and interaction with molecular targets.
Uniqueness: 1-Ethyl-3-hydroxy-1-methylurea is unique due to the presence of both ethyl and hydroxy groups, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C4H10N2O2 |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
1-ethyl-3-hydroxy-1-methylurea |
InChI |
InChI=1S/C4H10N2O2/c1-3-6(2)4(7)5-8/h8H,3H2,1-2H3,(H,5,7) |
InChI Key |
QODOKZJGZHUOIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3A-methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13202287.png)
![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine](/img/structure/B13202291.png)
![tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13202298.png)
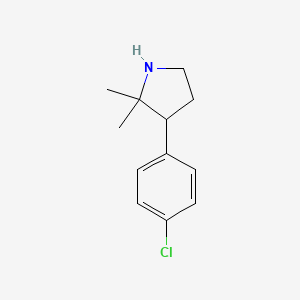
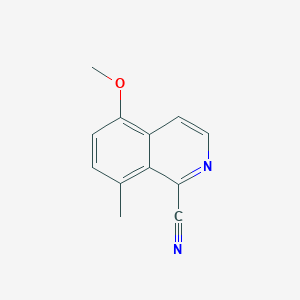
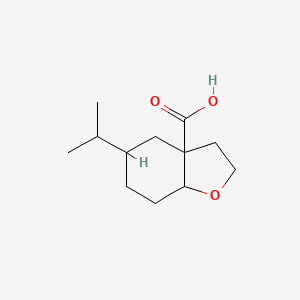
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B13202322.png)
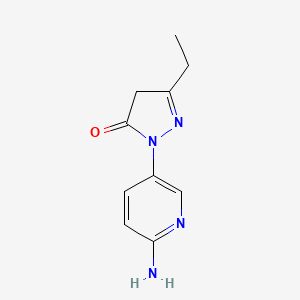
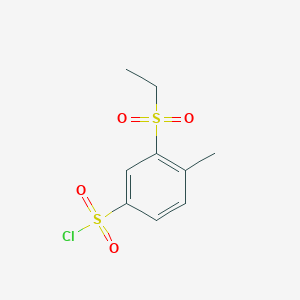
![[1-(Chloromethyl)cyclopropyl]cyclopentane](/img/structure/B13202345.png)

